molecular formula C13H14Cl2N2O4 B034171 7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro- CAS No. 109143-18-2

7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro-

Cat. No. B034171
M. Wt: 333.16 g/mol
InChI Key: VJRUOWDUVMMWOO-UHFFFAOYSA-N
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Description

7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro- is a chemical compound that belongs to the class of nitrosourea compounds. It is commonly referred to as BCNU and is used in scientific research for its anti-cancer properties. BCNU is a potent alkylating agent that has been shown to be effective in the treatment of various types of cancer, including brain tumors, lymphomas, and melanomas.

Mechanism Of Action

BCNU is a potent alkylating agent that works by forming covalent bonds with DNA. Specifically, it forms adducts with the N7 position of guanine, leading to the cross-linking of DNA strands and the formation of DNA-protein complexes. This ultimately leads to the inhibition of DNA replication and transcription, resulting in cell death.

Biochemical And Physiological Effects

BCNU has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of apoptosis. BCNU has also been shown to have immunosuppressive effects, which may contribute to its anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BCNU in lab experiments is its potency as an alkylating agent. This makes it a valuable tool for investigating the mechanisms of cancer cell death and for developing new cancer treatments. However, BCNU does have some limitations, including its toxicity and potential side effects. Careful handling and dosing is required to ensure the safety of researchers and experimental subjects.

Future Directions

There are a number of future directions for research on BCNU, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the mechanisms of BCNU-induced cell death and to identify potential biomarkers for predicting treatment response. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BCNU in combination with other cancer treatments.

Synthesis Methods

The synthesis of BCNU involves the reaction of 7-benzofuranamine with 2-chloroethylamine hydrochloride and sodium nitrite. The reaction takes place in the presence of acetic acid and results in the formation of BCNU as a yellow crystalline solid. The yield of BCNU is typically around 50-60% and the purity can be increased through recrystallization.

Scientific Research Applications

BCNU has been extensively studied for its anti-cancer properties and has been shown to be effective in the treatment of various types of cancer. It works by alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. BCNU has been used in both in vitro and in vivo studies to investigate the mechanisms of cancer cell death and to develop new cancer treatments.

properties

CAS RN

109143-18-2

Product Name

7-Benzofuranamine, N,N-bis(2-chloroethyl)-4-methoxy-2-nitro-

Molecular Formula

C13H14Cl2N2O4

Molecular Weight

333.16 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methoxy-2-nitro-1-benzofuran-7-amine

InChI

InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)13-9(11)8-12(21-13)17(18)19/h2-3,8H,4-7H2,1H3

InChI Key

VJRUOWDUVMMWOO-UHFFFAOYSA-N

SMILES

COC1=C2C=C(OC2=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-]

Other CAS RN

109143-18-2

synonyms

7-(BIS(2-CHLOROETHYL)AMINO)-4-METHOXY-2-NITROBENZOFURAN

Origin of Product

United States

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